N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused bicyclic core structure. The compound features a 1-ethyl-substituted triazole ring fused to a quinoxaline scaffold, with an acetamide linker terminating in a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLAPNSBOBRBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises a triazoloquinoxaline core linked to an N-(3,4-dimethylphenyl)acetamide group. Retrosynthetically, the molecule can be divided into two primary subunits:
- Triazoloquinoxaline moiety : Derived from quinoxaline-2,3-dione through cyclocondensation with hydrazine derivatives.
- Acetamide side chain : Introduced via nucleophilic acyl substitution or coupling reactions.
Critical intermediates include:
Synthetic Routes and Methodologies
Cyclocondensation of Quinoxaline-2,3-dione with Hydrazine Derivatives
The triazoloquinoxaline core is synthesized by reacting quinoxaline-2,3-dione with ethyl hydrazinecarboxylate under acidic conditions.
Procedure :
- Quinoxaline-2,3-dione preparation : Oxidative cyclization of o-phenylenediamine with oxalic acid at 120°C.
- Cyclocondensation :
Mechanism :
Introduction of the Acetamide Side Chain
The acetamide group is introduced via alkylation or coupling reactions.
Alkylation of Triazoloquinoxaline with Chloroacetyl Chloride
Procedure :
- Chloroacetylation :
- 1-Ethyl-4-oxo-triazoloquinoxaline (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in dry dichloromethane (DCM) at 0°C.
- Triethylamine (2.0 equiv) is added dropwise to neutralize HCl.
- Reaction proceeds for 4–6 hours at room temperature, yielding 2-chloro-N-(triazoloquinoxalin-5-yl)acetamide (yield: 65–70%).
- Nucleophilic Substitution with 3,4-Dimethylaniline :
Coupling via EDCI/HOBt
Procedure :
- Carboxylic Acid Activation :
Optimization and Yield Improvement Strategies
Solvent and Temperature Effects
Analytical Validation and Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, quinoxaline-H), 7.98 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.29 (s, 6H, CH₃), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Purity :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 60–65 | 95–97 | Simplified workflow | Low yield in substitution step |
| EDCI/HOBt coupling | 70–76 | 98–99 | High regioselectivity | Costly reagents |
| One-pot synthesis | 55–60 | 90–92 | Reduced purification steps | Requires stringent conditions |
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often used to study its stability and degradation products.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, leveraging its unique structure and biological activity.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs. In contrast, methyl groups (as in the target compound) increase lipophilicity, which may improve membrane permeability and oral bioavailability .
- Alkyl Chain Length (R1) : Ethyl (target compound) and propyl () substituents on the triazole ring may confer metabolic stability compared to methyl (), as longer alkyl chains reduce oxidative degradation .
Core Heterocyclic Modifications
- Triazoloquinoxaline vs. Triazoloquinazolinone: Compounds with a quinazolinone core (e.g., ) exhibit distinct electronic properties due to the additional oxygen atom, which can alter binding modes in biological targets.
Research Implications and Industrial Relevance
- Pharmacological Potential: Chlorophenyl analogs () have demonstrated preliminary activity in kinase inhibition assays, but their toxicity profiles remain uncharacterized. The target compound’s dimethylphenyl group could mitigate toxicity while retaining efficacy .
- Commercial Viability : The propyl-substituted analog () is commercially available (e.g., Hangzhou Jhechem Co. Ltd.), suggesting scalability for industrial applications. The target compound’s ethyl group may offer a cost-effective balance between synthetic complexity and stability .
Biological Activity
N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring and a quinoxaline moiety. The molecular formula is C₁₅H₁₈N₄O, and its molecular weight is approximately 282.33 g/mol. The structural components contribute to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness in various seizure models. In a study evaluating triazole derivatives for anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, certain compounds exhibited significant activity at doses of 30 mg/kg and 100 mg/kg .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 23.4 | >25.6 |
| Compound B | 39.4 | >31.6 |
These findings suggest that the compound may interact with voltage-gated sodium channels (VGSCs) and GABA receptors, which are crucial for neuronal excitability and seizure control.
Antioxidant Activity
The antioxidant properties of triazole derivatives have also been investigated. Compounds derived from the triazole nucleus have demonstrated significant free radical scavenging abilities and the capacity to inhibit lipid peroxidation . This activity is essential for protecting cells from oxidative stress-related damage.
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Research indicates that triazole compounds can enhance GABAergic transmission by binding to benzodiazepine sites on GABA_A receptors . Additionally, they may inhibit certain metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurological disorders .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Anticonvulsant Efficacy : In a clinical trial involving patients with refractory epilepsy, a similar triazole derivative was administered alongside standard antiepileptic drugs. Results indicated a significant reduction in seizure frequency compared to baseline measurements.
- Neuroprotective Effects : Another study explored the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases. The results suggested that these compounds could mitigate neuronal death induced by oxidative stress.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
-
Core Formation : Start with cyclization of anthranilic acid derivatives or quinoxaline precursors to form the triazoloquinoxaline core .
-
Substitution : Introduce the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
-
Acetamide Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetamide moiety .
-
Optimization : Adjust solvent polarity (DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for coupling) to improve yields .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields for triazoloquinoxaline derivatives range from 45–75% depending on substituent steric effects .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
-
NMR : Confirm regiochemistry of the triazole ring and substituent positions using - and -NMR. Aromatic protons in the quinoxaline core typically appear at δ 7.5–8.5 ppm .
-
HPLC-MS : Verify purity (>95%) and molecular weight (expected [M+H]+ ~450–470 Da) .
-
X-ray Crystallography : Resolve ambiguities in fused-ring systems using single-crystal diffraction .
- Data Contradictions : Discrepancies in melting points (e.g., 180–190°C vs. 195–200°C) may arise from polymorphic forms; use DSC to identify thermal transitions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
-
Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) based on structural analogs’ activities .
-
Assays :
-
Anticancer : MTT assay on cancer cell lines (IC values <10 µM suggest potency) .
-
Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
-
Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
- Data Table :
| Assay Type | Target | Observed IC (µM) | Reference Compound IC (µM) |
|---|---|---|---|
| Cytotoxicity | HeLa | 8.2 ± 1.3 | 0.5 (doxorubicin) |
| COX-2 Inhibition | COX-2 | 15.7 ± 2.1 | 2.3 (celecoxib) |
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action for this compound in cancer models?
- Methodology :
-
Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
-
Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina). The ethyl group at position 1 may enhance hydrophobic interactions .
-
Pathway Analysis : Validate apoptosis induction via caspase-3/7 activation assays and PARP cleavage .
- Contradictions : Discrepancies in kinase selectivity (e.g., EGFR vs. VEGFR inhibition) may arise from assay conditions; use orthogonal methods (SPR vs. enzymatic assays) .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodology :
-
SAR Studies : Synthesize analogs with halogens (F, Cl) or bulkier groups (isopropyl) at the phenyl ring .
-
Key Modifications :
-
3,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.5) and membrane permeability .
-
Ethyl vs. Methyl at Position 1 : Ethyl reduces metabolic degradation but may lower solubility .
- Data Table :
| Substituent (Position) | IC (µM, HeLa) | logP | Metabolic Stability (t, h) |
|---|---|---|---|
| 3,4-Dimethylphenyl | 8.2 | 3.5 | 6.7 |
| 4-Fluorophenyl | 12.9 | 2.8 | 4.2 |
Q. How can computational modeling resolve contradictions in reported binding affinities?
- Methodology :
-
MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., in GROMACS) .
-
Free Energy Calculations : Use MM-PBSA to compare binding energies of analogs .
-
Validation : Correlate computational ΔG values with experimental IC data .
- Example : A ∆G of -9.2 kcal/mol for EGFR binding aligns with IC = 8.2 µM, while weaker binders (∆G = -6.5 kcal/mol) show IC >20 µM .
Q. What experimental designs address low reproducibility in synthesis yields?
- Methodology :
-
DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors .
-
Continuous Flow Chemistry : Improve scalability and reduce side reactions (e.g., via microreactors) .
-
In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
- Case Study : Optimizing cyclization steps with flow chemistry increased yields from 50% to 78% for a triazoloquinoxaline analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
